Oxypurinol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNFUBHNUDHIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4035209 | |
| Record name | Oxypurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxypurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2465-59-0 | |
| Record name | Oxypurinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxypurinol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxypurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Oxypurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239 | |
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| Record name | Oxypurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4035209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxipurinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | OXYPURINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxypurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Oxypurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000786 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Enzymatic Interactions
Xanthine (B1682287) Oxidoreductase Inhibition Mechanisms
Xanthine oxidoreductase (XOR) exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). mdpi.com Oxypurinol (B62819) inhibits both forms, albeit with differential dynamics. escholarship.orgresearchgate.net
Differential Inhibition Dynamics of Xanthine Oxidase (XO) versus Xanthine Dehydrogenase (XDH)
While this compound inhibits both XO and XDH, studies have indicated that it is less effective than allopurinol (B61711) in reducing urate levels in vivo and in vitro. escholarship.orgresearchgate.netnih.govnih.govescholarship.org The inhibitory effect of this compound on the conversion of hypoxanthine (B114508) to xanthine has been shown to be weak. escholarship.orgresearchgate.netnih.govnih.govescholarship.org
Molybdenum Active Center Reduction and Enzyme-Inhibitor Complex Formation Dynamics
XOR is a metalloenzyme containing a molybdenum active center. escholarship.orgresearchgate.netnih.govnih.govresearchgate.netmdpi.comchemrxiv.orgnih.gov Allopurinol is metabolized by XOR at the molybdenum center to form this compound. escholarship.orgresearchgate.netnih.govnih.govresearchgate.net This process involves the reduction of the molybdenum Mo(VI) active center to Mo(IV). escholarship.orgresearchgate.netnih.govnih.govresearchgate.net this compound then reorients within the enzyme's active site and forms a tight-binding complex with the reduced molybdenum center. escholarship.orgnih.gov This enzyme-inhibitor complex formation is crucial for the inhibitory action. escholarship.orgnih.gov
However, this compound alone cannot reduce XOR and therefore does not form a particularly tight inhibition complex with the oxidized enzyme. escholarship.org The formation of a tight-binding complex with this compound is possible in the presence of substrates like hypoxanthine and xanthine, which cause the enzyme to become reduced. escholarship.org Upon reoxidation of the molybdenum center back to Mo(VI), the binding of this compound is significantly weakened, and the enzyme-inhibitor complex requires reduction by xanthine, hypoxanthine, or allopurinol to reform. researchgate.netnih.govnih.govescholarship.org
Crystallographic studies have shown that this compound binds directly to the molybdenum cofactor (MoCo) in XOR. researchgate.netchemrxiv.orgnih.gov The proposed mechanism suggests that a nitrogen atom of this compound replaces a water-exchangeable OH ligand of the molybdenum atom. chemrxiv.org Investigations have provided strong evidence that the reduced form of the enzyme is susceptible to inhibition by this compound. chemrxiv.orgnih.govic.ac.uk
Impact on Hypoxanthine to Xanthine Conversion Pathways
This compound weakly inhibits the conversion of hypoxanthine to xanthine. escholarship.orgresearchgate.netnih.govnih.govescholarship.org This is in contrast to the more potent inhibition of this step by allopurinol. escholarship.org The inhibition of xanthine oxidoreductase by this compound leads to decreased production of uric acid and increased levels of the precursor molecules, hypoxanthine and xanthine. wikipedia.orgdroracle.ai These precursors are more water-soluble than uric acid and are readily excreted in the urine. droracle.ai
The inhibitory effect of allopurinol and this compound on the conversion of hypoxanthine to xanthine and xanthine to uric acid is summarized in the following table based on research findings:
| Inhibitor | Substrate | Effect on Conversion | Note | Source |
| Allopurinol | Hypoxanthine | Strongly inhibits conversion | Leads to formation of Ered-oxypurinol complex | escholarship.org |
| This compound | Hypoxanthine | Weakly inhibits conversion | Unlikely to affect feedback inhibition of de novo purine (B94841) synthesis | escholarship.orgresearchgate.netnih.govnih.govescholarship.org |
| Allopurinol | Xanthine | Inhibits conversion | droracle.ai | |
| This compound | Xanthine | Inhibits conversion | droracle.ai |
Allosteric Modulation of Purine Nucleoside Phosphorylase (PNP) Activity
Research indicates that this compound exhibits weak allosteric inhibition of purine nucleoside phosphorylase (PNP). escholarship.orgresearchgate.netnih.govnih.govescholarship.org This interaction has been noted as having potential adverse effects. escholarship.orgresearchgate.netnih.govnih.govescholarship.org Allopurinol and its ribosyl derivative are also relatively weak inhibitors of PNP. escholarship.org
Influence on De Novo Purine Synthesis Pathways
This compound is considered unlikely to significantly affect the feedback inhibition of de novo purine synthesis due to its weak inhibition of the conversion of hypoxanthine to xanthine. escholarship.orgresearchgate.netnih.govnih.govescholarship.org However, at higher concentrations and in the absence of xanthine oxidase or hypoxanthine-guanine phosphoribosyltransferase, both allopurinol and this compound have been shown to inhibit the early steps of de novo purine synthesis through mechanisms other than those previously understood. nih.govresearchgate.net
Redox System Modulation and Oxidative Stress Pathophysiology
Xanthine oxidoreductase, in its oxidase form (XO), is a significant source of superoxide (B77818) anions, which are reactive oxygen species (ROS). ahajournals.org By inhibiting XO, this compound can reduce the generation of superoxide radicals. ahajournals.orgnih.gov Studies have demonstrated that this compound can improve impaired endothelial vasodilator function in conditions associated with increased oxidative stress from the xanthine oxidase system, such as hypercholesterolemia. ahajournals.org This suggests that this compound's inhibition of XOR-mediated superoxide formation contributes to mitigating oxidative stress. ahajournals.org
Pharmacological Profile in Advanced Research
Pharmacokinetics in Specialized Physiological Contexts
The pharmacokinetic profile of oxypurinol (B62819) is significantly influenced by renal function, given its primary route of elimination. Studies have explored its disposition in various populations and the factors contributing to pharmacokinetic variability.
This compound is eliminated from the body almost entirely through urinary excretion researchgate.netnih.govwikipedia.org. Its renal handling involves glomerular filtration followed by significant active tubular reabsorption researchgate.netnih.gov. While the specific renal transporters mediating this reabsorption are not fully elucidated, it is suggested that this compound shares transport mechanisms with uric acid, potentially involving transporters like urate transporter 1 (URAT1) d-nb.infonih.gov.
Concomitant medications can influence the renal clearance of this compound. For instance, uricosuric agents such as probenecid (B1678239) have been shown to increase the renal clearance of this compound, likely by inhibiting its reabsorption via renal transporters nih.govdominapharm.comhres.ca. Diuretics have also been observed to decrease the urinary excretion of this compound, similar to their effect on urate nih.gov.
Renal function is a major determinant of this compound pharmacokinetics, and its clearance is substantially reduced in patients with impaired renal function researchgate.netnih.govnih.govdominapharm.comkarger.comacrabstracts.orgspringermedizin.deresearchgate.net. This reduced clearance leads to higher plasma concentrations of this compound during chronic therapy in individuals with poor renal function dominapharm.com.
Studies have quantified the impact of varying degrees of renal impairment on this compound clearance. For example, one study using a pharmacokinetic model in gout patients reported a significant influence of renal function on the apparent clearance of this compound (CL/Fm) nih.gov. The CL/Fm was progressively lower with increasing severity of renal impairment, as shown in the table below:
| Renal Impairment Severity | CL/Fm (L/h) |
| Normal | 1.8 |
| Mild | 0.6 |
| Moderate | 0.3 |
| Severe | 0.18 |
| Data derived from a study in gouty patients nih.gov. |
Approximately 26% of the variability in the apparent clearance of this compound was explained by creatinine (B1669602) clearance (CLCr), consistent with its primarily renal excretion nih.gov. A reduction in CLCr of 10 ml/min was associated with a decrease of 4.23 ml/min in CL/Fm nih.gov.
In patients undergoing hemodialysis, this compound is efficiently removed by the dialysis process acrabstracts.orgresearchgate.net. Studies in this population have provided insights into this compound clearance during and between dialysis sessions acrabstracts.orgresearchgate.net.
Research, particularly in specific populations like neonates with hypoxic-ischemic encephalopathy (HIE), has identified an auto-inhibition effect of this compound on the metabolism of allopurinol (B61711) d-nb.inforesearchgate.netkuleuven.benih.gov. This phenomenon is attributed to the involvement of xanthine (B1682287) oxidoreductase (XOR) in the metabolic conversion of allopurinol to this compound d-nb.inforesearchgate.netkuleuven.benih.gov. Population pharmacokinetic models have incorporated this auto-inhibition effect to accurately describe the disposition of both allopurinol and this compound d-nb.infokuleuven.be.
Pharmacokinetic Variability in Renal Impairment Cohorts
Pharmacodynamics and Biomarker Responses
The primary pharmacodynamic effect of this compound is the inhibition of xanthine oxidoreductase, leading to significant alterations in the concentrations of key purine (B94841) metabolites.
This compound acts as a potent inhibitor of xanthine oxidoreductase (XOR), the enzyme critical for the final steps of purine catabolism bionity.comwikipedia.orghres.caescholarship.orgnih.govdrugbank.comwikipedia.orgpharmgkb.org. By inhibiting XOR, this compound blocks the conversion of hypoxanthine (B114508) to xanthine and subsequently the conversion of xanthine to uric acid hres.cadrugbank.comwikipedia.orgpharmgkb.org. This inhibition effectively reduces the production of uric acid, leading to decreased serum and urinary uric acid concentrations hres.cadrugbank.com.
This compound is considered the main contributor to the urate-lowering effect observed with allopurinol therapy due to its sustained presence in the body resulting from its long elimination half-life d-nb.infomdpi.comresearchgate.netsydpath.com.aubionity.comnih.gov. While allopurinol also inhibits XOR, its rapid metabolism to this compound means that this compound exerts the more prolonged pharmacological effect d-nb.infobionity.com.
Beyond XOR inhibition, some research suggests that this compound may also influence serum uric acid levels through uricosuric properties, potentially by directly inhibiting the urate reabsorption transporter GLUT9 mdpi.com.
Inhibition of xanthine oxidoreductase by this compound results in the accumulation of the enzyme's substrates, hypoxanthine and xanthine, in biological systems bionity.comdrugbank.comwikipedia.orgpharmgkb.org. As the metabolic pathway to uric acid is blocked, these oxypurines increase in concentration drugbank.compharmgkb.org.
Studies have utilized turnover models to describe the pharmacodynamic effects of this compound (and allopurinol) on the concentrations of hypoxanthine, xanthine, and uric acid d-nb.infokuleuven.benih.gov. These models help quantify the relationship between this compound exposure and the dynamics of these key biomarkers of purine metabolism d-nb.infokuleuven.benih.gov.
Allantoin (B1664786) Levels as Surrogate Markers of Oxidative Stress
Allantoin, the primary oxidation product of uric acid in humans, serves as a recognized surrogate marker for oxidative stress. researchgate.netahajournals.orgacs.orgtandfonline.comresearchgate.netmdpi.comoup.commdpi.com Unlike many other mammals, humans lack the enzyme uricase, which enzymatically converts urate to allantoin. Consequently, allantoin formation in humans primarily occurs through the non-enzymatic oxidation of uric acid by reactive oxygen species (ROS) and other potent oxidants, such as those generated by myeloperoxidase (MPO). researchgate.netahajournals.orgtandfonline.comresearchgate.netmdpi.com Elevated levels of allantoin in biological fluids like plasma and urine are thus indicative of increased systemic oxidative burden. researchgate.netahajournals.orgacs.orgtandfonline.comresearchgate.netmdpi.comoup.commdpi.com Its stability and water solubility make allantoin a suitable and reliable biomarker for assessing oxidative stress in various clinical and research settings. acs.orgtandfonline.comresearchgate.netmdpi.com
This compound, the major active metabolite of the xanthine oxidoreductase inhibitor allopurinol, plays a complex role in the context of uric acid metabolism and oxidative stress. oup.comacrabstracts.orgnih.govkarger.com While xanthine oxidoreductase is a significant source of ROS, inhibition by this compound is expected to reduce ROS generation and subsequently decrease uric acid oxidation to allantoin. ahajournals.orgnih.govkarger.comalliedacademies.org Indeed, some research indicates that treatment with allopurinol, leading to this compound exposure, is associated with reduced allantoin levels, suggesting a decrease in oxidative stress. ahajournals.orgoup.comalliedacademies.orgoup.com For instance, studies in patients with chronic heart failure have demonstrated a reduction in plasma allantoin concentrations following allopurinol treatment. ahajournals.orgalliedacademies.org Similarly, in some cohorts of gout patients, allopurinol therapy resulted in decreased plasma allantoin levels. oup.comoup.com
However, the relationship between this compound concentrations and oxidative stress, as reflected by allantoin levels, appears to be concentration-dependent and complex. Research suggests that while lower concentrations of this compound may contribute to reduced oxidative stress through their urate-lowering effects and subsequent reduction in urate available for oxidation, higher concentrations may exert contrasting effects. oup.comkarger.comoup.com Studies have shown a positive correlation between plasma allantoin and this compound concentrations in patients receiving allopurinol. oup.comoup.com This phenomenon may be explained by the observation that this compound can act as a substrate for MPO, an enzyme released during inflammatory processes like gout. oup.comkarger.comoup.com When oxidized by MPO, this compound can enhance the oxidation of urate, potentially leading to increased allantoin formation and contributing to oxidative stress, particularly at higher this compound concentrations. oup.comkarger.comoup.com
Advanced research utilizes allantoin levels as a sensitive indicator to investigate the pro-oxidant/antioxidant balance in conditions associated with elevated uric acid and inflammation, and to evaluate the effects of interventions like xanthine oxidoreductase inhibition by this compound. Studies in conditions such as gout, chronic heart failure, and rheumatoid arthritis, where oxidative stress is implicated, have measured allantoin to assess the impact of allopurinol/oxypurinol on the redox state. ahajournals.orgtandfonline.commdpi.comalliedacademies.org For example, baseline allantoin levels have been found to be higher in patients with chronic heart failure compared to healthy subjects, and these levels were shown to decrease with allopurinol treatment. ahajournals.org Conversely, some studies initiating allopurinol treatment have observed an increase in plasma allantoin over time, highlighting the nuanced effects potentially related to this compound concentrations and the underlying disease state. acrabstracts.org
The use of allantoin as a surrogate marker provides valuable insights into the systemic oxidative stress modulated by this compound, allowing researchers to better understand its pharmacological profile beyond simple urate reduction and its potential implications in various oxidative stress-related pathologies.
Here are some detailed research findings on allantoin levels in studies involving allopurinol/oxypurinol:
| Study Population | Intervention (related to this compound) | Key Finding Regarding Allantoin Levels | Statistical Significance | Source |
| Patients with Gout (n=10) | 4 weeks of Allopurinol therapy | Decrease in plasma allantoin | P = 0.002 | oup.comoup.com |
| Patients with Gout | Receiving Allopurinol | Plasma allantoin related to this compound concentration | r = 0.65, P < 0.0001 | oup.comoup.com |
| Patients with CHF (n=14) | Allopurinol treatment | Decrease in plasma allantoin by 20% | P < 0.001 | ahajournals.orgalliedacademies.org |
| Patients with CHF | Baseline vs Healthy Controls | Higher plasma allantoin levels (26.1 ± 1.2 µmol/L vs 14.9 µmol/L) | Not specified in snippet | ahajournals.org |
| Patients Commencing Allopurinol (n=10) | 8 weeks of Allopurinol therapy | Increase in plasma allantoin (2.6 vs 3.0 µM) | P = 0.04 | acrabstracts.org |
| Patients with RA vs Controls | - | Significantly higher concentrations of allantoin in RA patients (Pooled SMD = 1.10) | P < 0.001 | mdpi.com |
Clinical and Preclinical Investigations of Therapeutic Modalities
Research in Hyperuricemic Conditions
Hyperuricemia, characterized by abnormally increased serum uric acid (SUA) levels, is a metabolic disorder linked to various systemic conditions, including gout, hypertension, diabetes, and cardiovascular diseases. dovepress.comfrontiersin.org Oxypurinol (B62819), as a xanthine (B1682287) oxidase inhibitor, has been investigated for its ability to lower SUA levels and its potential implications in the pathogenesis of gout. wikipedia.orgdovepress.com
Urate-Lowering Efficacy Studies in Diverse Experimental Models
Studies in experimental models have examined the urate-lowering efficacy of this compound. In a mouse model of hyperuricemia induced by oxonate (to inhibit uricase), direct administration of this compound demonstrated a weaker urate-lowering effect compared to allopurinol (B61711). nih.govescholarship.org A dose of 10 mg/kg of this compound was required to achieve a reduction in plasma uric acid levels comparable to that seen with 3 mg/kg of allopurinol. nih.govescholarship.org This suggests differences in the in vivo effectiveness of this compound when administered directly versus being produced as a metabolite of allopurinol. nih.govescholarship.org
In vitro studies have also compared the inhibitory activity of this compound with other XO inhibitors. The half-maximal inhibitory concentration (IC50) values for this compound, febuxostat (B1672324), and topiroxostat (B1683209) against plasma XO activity in a model were reported as 244 ± 50 nM, 20.5 ± 2.8 nM, and 1.26 ± 0.25 nM, respectively. oatext.com This indicates that this compound is less potent in inhibiting XO activity in this in vitro model compared to febuxostat and topiroxostat. oatext.com
Data from an in vitro study on plasma XOR inhibitory activity:
| Inhibitor | IC50 (nM) | 95% Confidence Interval (nM) |
| This compound | 244 ± 50 | [202 - 286] |
| Febuxostat | 20.5 ± 2.8 | [18.1 - 22.9] |
| Topiroxostat | 1.26 ± 0.25 | [1.05 - 1.47] |
| Source: oatext.com |
Association with Gout Pathogenesis Research
Gout is an inflammatory disease characterized by acute arthritis and hyperuricemia, resulting from the deposition of urate crystals in joints. researchgate.netresearchgate.net this compound's role in gout pathogenesis research is primarily linked to its function as a xanthine oxidase inhibitor, thereby reducing uric acid production, a key factor in crystal formation. wikipedia.orgdovepress.comresearchgate.net Research into gout pathogenesis has also focused on understanding the molecular mechanisms of renal urate transport and crystal-induced inflammation. researchgate.nettouro.edu While this compound's direct association with the inflammatory aspects of gout pathogenesis is less emphasized than its urate-lowering effect, reducing hyperuricemia with XO inhibitors like this compound is a standard approach for the long-term management of uric acid levels in gout patients. touro.edu Studies have explored the pharmacokinetics of this compound in individuals with gout, noting that renal function significantly influences its clearance. nih.gov
Cardiovascular System Research
Increased XO activity and elevated uric acid levels are implicated in the pathophysiology of cardiovascular diseases. jacc.orgahajournals.org this compound, as an XO inhibitor, has been investigated for its potential benefits on the cardiovascular system, including effects on endothelial function, myocardial function, and outcomes in heart failure. jacc.orgnih.govnih.gov
Endothelial Function and Vasodilator Capacity Modulation Studies
Endothelial dysfunction, characterized by impaired nitric oxide bioavailability, is a key factor in cardiovascular diseases like coronary artery disease and heart failure. nih.govahajournals.org XO can contribute to oxidative stress by generating reactive oxygen species, which can reduce nitric oxide bioavailability. ahajournals.orgnih.gov Studies have investigated whether this compound can improve endothelial function and vasodilator capacity.
Experimental studies in hypercholesterolemic rabbits have shown that this compound improves endothelium-dependent vasodilation by reducing vascular superoxide (B77818) levels. nih.gov Clinical studies involving allopurinol and its metabolite this compound have suggested that XO inhibition may improve forearm blood flow in patients with conditions like heart failure and hypercholesterolemia, indicating a potential contribution of XO to vascular nitric oxide catabolism in human disease. nih.gov
In patients with coronary artery disease, this compound has been shown to improve coronary vascular endothelial dysfunction. nih.gov Specifically, in patients who exhibited coronary vasoconstriction in response to acetylcholine, this compound attenuated this vasoconstriction and increased coronary blood flow. nih.gov
Data from a study on coronary vascular function in patients with coronary artery disease:
| Response to Acetylcholine | Before this compound (Change from baseline) | After this compound (Change from baseline) | p-value |
| Vasoconstriction (MLD) | -23 ± 4% | -15 ± 4% | < 0.05 |
| Vasoconstriction (CBF) | 16 ± 17% | 62 ± 18% | < 0.05 |
| Vasodilation (MLD) | +2.8 ± 4.2% | +5.2 ± 0.7% | > 0.05 |
| Vasodilation (CBF) | 135 ± 75% | 154 ± 61% | > 0.05 |
| MLD: Minimal Lumen Diameter, CBF: Coronary Blood Flow. Source: nih.gov |
Another study in hyperuricemic patients with chronic heart failure treated with allopurinol (which is metabolized to this compound) demonstrated improved peripheral vasodilator capacity and blood flow. nih.gov
Myocardial Function and Ejection Fraction Modulation Research
XO inhibition has also been explored for its effects on myocardial function and left ventricular ejection fraction (LVEF), a measure of the heart's pumping efficiency. Increased XO activity and reactive oxygen species have been linked to impaired myocardial function in conditions like ischemic cardiomyopathy. nih.gov
Studies have investigated the impact of this compound on myocardial contractility in patients with ischemic cardiomyopathy and severely suppressed systolic function. nih.gov In one study, a single intravenous dose of this compound led to a reduction in end-systolic volumes and an increase in LVEF. nih.gov
Data from a study on myocardial function in patients with ischemic cardiomyopathy after this compound administration:
| Parameter | Before this compound | After this compound | p-value |
| End-Systolic Volume | Baseline | -9.7 ± 4.2% | 0.03 |
| Left Ventricular Ejection Fraction | Baseline | +17.5 ± 5.2% | 0.003 |
| Source: nih.gov |
These findings suggest that XO inhibition may have positive inotropic effects in patients with ischemic cardiomyopathy. nih.gov
Congestive Heart Failure Pathophysiology and Clinical Outcome Research
Increased XO activity and elevated uric acid levels are observed in patients with heart failure and may contribute to its pathophysiology. jacc.orgahajournals.orgnih.gov Research has explored whether this compound can provide clinical benefits in patients with congestive heart failure (CHF).
However, a subgroup analysis in the OPT-CHF study suggested that patients with elevated SUA levels (≥ 9.5 mg/dl) might respond favorably to this compound, with a correlation between SUA reduction and favorable clinical response. jacc.orgnih.govnih.gov Patients in the this compound group characterized as improved or unchanged had significantly greater reductions in SUA compared to those who worsened. jacc.orgnih.gov
Data on change in serum uric acid in the OPT-CHF study:
| This compound Group | Change in SUA (mg/dl) | p-value |
| Improved/Unchanged | -2.3 ± 2.1 | 0.0006 |
| Worsened | -1.0 ± 1.9 | |
| Source: jacc.orgnih.gov |
Hypertension-Related Vascular Remodeling Investigations
Hyperuricemia, often targeted by xanthine oxidase inhibitors like allopurinol and thus impacting this compound levels, has been associated with hypertension and vascular disease. Experimental studies suggest that uric acid may contribute to vascular changes through mechanisms including inflammation, oxidative stress, and activation of the renin-angiotensin-aldosterone system (RAAS). mdpi.comahajournals.org These processes can lead to endothelial dysfunction and the proliferation and phenotypic transition of vascular smooth muscle cells (VSMCs), contributing to vascular remodeling and increased arterial stiffness. mdpi.comahajournals.org
Studies have explored the effect of allopurinol, and by extension this compound, on blood pressure and vascular function in hypertensive individuals. Some research indicates that allopurinol administration can lead to small but significant reductions in both systolic and diastolic blood pressure in patients with hypertension. ahajournals.orgnephropathol.com Additionally, improvements in glomerular filtration rate (GFR) and endothelial function have been detected in some studies. nephropathol.com While some studies suggest that the beneficial effects may be linked to the reduction of oxidative stress via xanthine oxidase inhibition rather than solely uric acid lowering, the precise mechanisms remain an area of investigation. ahajournals.orgnephropathol.com Experimental models, such as rats with mild hyperuricemia induced by an uricase inhibitor, have shown that lowering uric acid levels with a xanthine oxidase inhibitor can prevent the development of hypertension and renal microvascular disease. ahajournals.orgindianjnephrol.org
Renal System Research
The renal system plays a critical role in the elimination of this compound, and research has focused on the compound's impact on kidney function and its own clearance mechanisms.
Chronic Kidney Disease Progression Studies
The association between hyperuricemia and chronic kidney disease (CKD) progression has led to investigations into the effects of urate-lowering therapies, including those involving this compound, on renal function. Some studies have suggested that lowering uric acid levels with allopurinol may be associated with a decreased progression of renal disease in CKD patients with hyperuricemia. indianjnephrol.org For instance, a retrospective study observed that patients receiving allopurinol had a significant decrease in serum uric acid levels and showed no significant change in estimated glomerular filtration rate (eGFR) over two years, whereas the control group showed a significant fall in eGFR. indianjnephrol.org This study also noted a significant increase in proteinuria in the control group compared to the allopurinol group, suggesting a potential beneficial effect of allopurinol on proteinuria. indianjnephrol.org
Data on the effect of allopurinol on eGFR in a retrospective cohort study:
| Group | Baseline eGFR (mL/min) | eGFR at 6 Months (mL/min) | eGFR at 1 Year (mL/min) | eGFR at 2 Years (mL/min) |
| Allopurinol | Similar at baseline | No significant change | No significant change | No significant change |
| Control | Similar at baseline | Significant fall | Significant fall | Significant fall |
Data on the incidence of eGFR decline and ESRD in a study comparing allopurinol and febuxostat users:
| Outcome | Allopurinol Users (per 100 person-years) | Febuxostat Users (per 100 person-years) | Hazard Ratio (95% CI) |
| 30% eGFR decline | 17.3 (15.0–19.6) | 23.9 (20.5–27.3) | 1.26 (1.03–1.54) |
| End-Stage Renal Disease | Lower incidence | Higher incidence | 1.91 (1.42–2.58) |
Renal Clearance Determinants and Implications
This compound is primarily excreted by the kidneys and undergoes considerable active tubular reabsorption. nih.gov Renal function is a significant determinant of this compound pharmacokinetics. nih.govnih.gov Studies have shown that the apparent clearance of this compound is reduced in patients with renal impairment. nih.gov
Data on apparent clearance of this compound by renal function:
| Renal Function Status | Apparent Clearance (L/h⁻¹) |
| Normal | 1.8 |
| Mild Impairment | 0.6 |
| Moderate Impairment | 0.3 |
| Severe Impairment | 0.18 |
Creatinine (B1669602) clearance (CLCr) is a significant factor associated with inter-individual variability in the apparent clearance of this compound. nih.gov A reduction in CLCr has been shown to cause a decrease in the apparent clearance of this compound. nih.gov Concomitant use of certain medications, such as diuretics and probenecid (B1678239), can also influence this compound pharmacokinetics. nih.govnih.gov Probenecid, which increases this compound clearance, has been associated with lower plasma concentrations of this compound and urate. nih.gov Diuretic use has been found to decrease this compound clearance. nih.gov
Dietary factors can also impact this compound renal clearance. Studies have shown that restricted diets, particularly those low in protein and calories, can cause a sustained reduction in the renal elimination of this compound. researchgate.net This reduction in this compound renal clearance has been observed to parallel changes in uric acid renal clearance. researchgate.net
Data on this compound renal clearance and half-life during normal and restricted diets:
| Diet Type | Renal Clearance (mL/min) | Plasma Half-life (hours) |
| Normal Diet | 19.6 ± 1.5 | 27.0 ± 1.7 |
| Restricted Diet (2 weeks) | 10.9 ± 0.8 (P < 0.001) | 51.1 ± 4.3 (P < 0.001) |
| Restricted Diet (4 weeks) | 12.0 ± 0.9 (P < 0.001) | 45.7 ± 3.7 (P < 0.001) |
While this compound is a substrate for certain urate transporters in vitro, including ABCG2, URAT1, and GLUT9, studies investigating the impact of genetic variability in these transporters on this compound pharmacokinetics have suggested that transporter genetics may not significantly influence this compound pharmacokinetics in a multivariate setting, with other factors like creatinine clearance, diuretic use, ethnicity, and body weight being more predictive. nih.gov
Neurological Research Applications
Research has explored the potential neuroprotective effects of this compound, primarily in the context of conditions involving oxidative stress and inflammation.
Hypoxic-Ischemic Encephalopathy Neuroprotection Studies
Hypoxic-ischemic encephalopathy (HIE) is a significant cause of morbidity and mortality in neonates, characterized by brain damage resulting from oxygen deprivation. analesdepediatria.orgmdpi.com During hypoxic-ischemic events, the enzyme xanthine oxidase becomes highly active, leading to the accumulation of hypoxanthine (B114508) and the subsequent production of reactive oxygen species (ROS), which are toxic to the developing brain. d-nb.infonih.govanalesdepediatria.orgamegroups.org
Allopurinol, and its active metabolite this compound, as xanthine oxidase inhibitors, are considered promising agents to prevent neuronal damage in HIE by limiting the production of toxic superoxide radicals. d-nb.infonih.gov Preclinical studies in animal models of HIE have shown neuroprotective effects of allopurinol. mdpi.comamegroups.org These effects are attributed, in part, to the inhibition of xanthine oxidase and the reduction of oxidative stress. mdpi.comnih.govviamedica.pl
Clinical studies have also investigated the potential neuroprotective effects of allopurinol in neonates with HIE. Some small clinical trials conducted before the widespread adoption of therapeutic hypothermia suggested that allopurinol might be neuroprotective, showing improved neurodevelopmental outcomes. nih.gov An ongoing phase III clinical trial (ALBINO, NCT03162653) is currently investigating the neuroprotective effect of allopurinol administered in addition to therapeutic hypothermia in neonates with HIE. d-nb.infonih.govmdpi.comamegroups.orgnih.govkuleuven.be This trial aims to determine the effect of this combined therapy on the incidence of death and severe neurodevelopmental impairment. nih.gov Pharmacokinetic studies in neonates with HIE have characterized the pharmacokinetics of allopurinol and this compound and their effect on inhibiting xanthine oxidase activity. d-nb.infonih.govkuleuven.beresearchgate.net
Impact on Neuronal Cell Apoptosis and Inflammation Pathways
Oxidative stress and inflammation are key contributors to neuronal damage and cell death in various neurological conditions, including ischemic stroke and spinal cord injury. viamedica.plfrontiersin.org this compound, through its inhibition of xanthine oxidase, can reduce the production of ROS, which are implicated in inducing neuronal apoptosis and inflammation. mdpi.comfrontiersin.org
Studies have explored the effects of allopurinol on neuronal apoptosis and inflammation in experimental models. In a rat model of spinal cord injury, allopurinol treatment was associated with a decrease in markers of oxidative stress and appeared to influence the expression of proteins involved in apoptosis, such as Bcl-2. viamedica.pl While the direct impact of this compound on specific neuronal cell apoptosis and inflammation pathways is often studied in the context of allopurinol administration, the role of this compound as the major active metabolite suggests its significant contribution to these observed effects. d-nb.infonih.gov Research indicates that inhibiting xanthine oxidase can reduce tissue damage associated with ischemia-reperfusion injury and may help preserve the structure of blood vessels in the central nervous system. viamedica.pl
Cellular and Molecular Pathway Investigations
Impact on Hypoxia-Inducible Factor (HIF) System Regulation
Research has explored the effects of xanthine oxidase inhibitors, including allopurinol (which is metabolized to this compound), on the Hypoxia-Inducible Factor (HIF) system. The HIF family of transcriptional activators plays a crucial role in mediating cellular responses to low oxygen availability (hypoxia). plos.org HIF-1α is a key subunit that accumulates under hypoxic stress due to inhibited degradation. aacrjournals.org
Studies using allopurinol have indicated an impact on HIF-1α levels in cellular models. In human foreskin fibroblasts (HFF) and human umbilical vein endothelial cells (HUVEC) under both normoxic and hypoxic conditions, high doses of allopurinol reduced the accumulation of HIF-1α protein. nih.govplos.orgresearchgate.net This effect appeared to be independent of prolyl-hydroxylase activity, enzymes that regulate HIF-1α degradation under normal oxygen levels. nih.govplos.org While allopurinol reduced HIF-1α protein, it had only marginal effects on HIF-1α mRNA levels in these cell types. nih.govplos.org
Another study investigated the role of xanthine oxidase in mediating the degradation of HIF-2α, another member of the HIF family, under intermittent hypoxia. Reactive oxygen species (ROS) generated by xanthine oxidase were found to activate calpains, which contributed to HIF-2α degradation in PC12 cells. plos.org Pharmacological inhibition of xanthine oxidase prevented this calpain activation and subsequent HIF-2α degradation. plos.org This suggests that xanthine oxidase activity can influence HIF-2α stability through ROS-dependent pathways.
Data from a study on the effects of allopurinol on HIF-1α protein levels in HFF and HUVEC cells under hypoxia demonstrated a dose-dependent reduction. researchgate.net
Angiogenesis Modulation in In Vitro Cellular Models
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process involving endothelial cell migration, proliferation, and tube formation. nih.govmdpi.comfrontiersin.org In vitro models, such as plating endothelial cells on extracellular matrix components like Matrigel, are commonly used to study angiogenesis. nih.govmdpi.com
Studies using allopurinol in in vitro models have shown effects on angiogenic traits. In human umbilical vein endothelial cells (HUVEC), allopurinol treatment reduced angiogenesis traits in an in vitro model. nih.govplos.org The study observed that higher doses of allopurinol affected the ability of HUVEC cells to form endothelial tubes in vitro. plos.orgresearchgate.net
An in vitro endothelial tube formation assay using HUVECs treated with varying concentrations of allopurinol demonstrated alterations in angiogenic characteristics. researchgate.net
Role in Retinoic Acid Biosynthesis Pathways
Retinoic acid, a metabolite of retinol (B82714), is known to control the proliferation and differentiation of epithelial cells. researchgate.net Its biosynthesis involves multiple enzymatic activities. researchgate.net Research has indicated a potential role for xanthine dehydrogenase (XDH), also known as xanthine oxidase, in retinoic acid biosynthesis. researchgate.net
Studies in human thyroid glandular cells (HTGC) have shown that XDH is implicated in the biosynthetic pathway leading to retinoic acid formation. researchgate.net The enzyme responsible for retinoic acid biosynthesis in these cells was identified and quantified as XDH based on its ability to oxidize xanthine to uric acid and its sensitivity to inhibition by this compound. researchgate.net This evidence supports the potential role of XDH in retinoic acid biosynthesis in epithelial cells. researchgate.net
Furthermore, studies have suggested that xanthine oxidase can catalyze the oxidation of retinol to retinoic acid in vitro and may be involved in the pro-oxidant effects of vitamin A in cultured Sertoli cells. tandfonline.com Inhibition of xanthine oxidase with allopurinol attenuated retinol-induced ROS production and cell damage in these cells. tandfonline.com
Adenosine (B11128) Monophosphate (AMP) Production and Cellular Energy Distribution
Purines, including adenosine and guanosine, are essential components of cellular energy, with ATP and GTP serving as primary energy carriers. mdpi.com Cellular energy metabolism involves both de novo synthesis and salvage pathways for purines. mdpi.com AMP is a key molecule in cellular energy homeostasis, and the AMP/ATP ratio is a critical regulator of AMP-activated protein kinase (AMPK), a sensor of cellular energy status. nih.gov
While this compound is a metabolite of allopurinol, studies on the impact on AMP production and energy distribution often focus on allopurinol due to its direct administration. Research with allopurinol has investigated its influence on energy metabolism in cellular models. Studies in T84 intestinal epithelial cells treated with allopurinol showed dose-dependent effects on intracellular ATP concentrations. mdpi.com Higher doses of allopurinol led to a decrease in ATP levels. mdpi.com
Interestingly, while allopurinol decreased ATP, analyses revealed no significant difference in intracellular AMP or ADP levels at various doses, except for an increase in phosphocreatine (B42189) at the highest dose tested. mdpi.com However, another study investigating xanthine oxidoreductase inhibition (which includes the action of this compound) suggested that it mainly stimulated intracellular AMP levels, ultimately activating AMPK by increasing the intracellular AMP/ATP ratio in high glucose-treated glomerular endothelial cells. nih.gov This indicates a potential role for xanthine oxidoreductase inhibition in influencing the AMP/ATP balance and cellular energy sensing pathways.
Conversely, some research suggests that xanthine oxidase inhibitors like allopurinol and this compound did not alter the activation of AMPK induced by certain compounds in endothelial cells, suggesting that in some contexts, xanthine oxidase may not be the primary source of reactive oxygen species involved in AMPK activation. plos.org
The purine (B94841) salvage pathway plays a role in maintaining cellular energy levels by recycling purine bases and nucleosides. mdpi.com Inhibition of xanthine oxidoreductase can lead to increased levels of hypoxanthine, a substrate for the salvage pathway, which may reinforce ATP resynthesis. frontiersin.org
Interactions and Safety Considerations in Advanced Research
Pharmacokinetic and Pharmacodynamic Drug-Drug Interactions
Oxypurinol's involvement in xanthine (B1682287) oxidase inhibition contributes to significant drug-drug interactions, particularly with medications metabolized by this enzyme or those affecting renal clearance.
Interaction Profiles with Immunosuppressive Agents (e.g., Azathioprine)
Coadministration of allopurinol (B61711), and thus its metabolite This compound (B62819), with immunosuppressive agents like azathioprine (B366305) can lead to increased serum concentrations of the active metabolites of azathioprine. drugbank.com Azathioprine is a prodrug that is converted to 6-mercaptopurine (B1684380) (6-MP), which is further metabolized by xanthine oxidase. wikipedia.orgjst.go.jp Allopurinol inhibits xanthine oxidase, thereby reducing the inactivation of 6-MP. drugs.comebmconsult.com This inhibition shunts the metabolism of 6-MP towards pathways that produce active metabolites, such as 6-thioguanine (B1684491) nucleotides, which can be incorporated into DNA. jst.go.jpebmconsult.com This can result in a significant increase in the systemic exposure to 6-MP and its active metabolites. drugs.com
Research indicates that this interaction can lead to severe bone marrow suppression, including leukopenia, anemia, and thrombocytopenia. jst.go.jpdrugs.com Even with recommended dosage reductions of azathioprine (often to 1/4 to 1/3 of the usual dose), the risk of myelotoxicity is not entirely eliminated. drugs.com Studies, including case series in patients with chronic kidney disease, highlight the clinical relevance of this interaction, even at low doses, emphasizing the need for close monitoring for hematologic toxicity. jst.go.jpresearchgate.net
Interaction Profiles with Antiviral Agents (e.g., Didanosine)
Coadministration of allopurinol with the antiviral agent didanosine (B1670492) can significantly increase the plasma concentrations of didanosine. hiv-druginteractions.orgdrugs.com The proposed mechanism involves the inhibition of didanosine's first-pass metabolism by xanthine oxidase, which is inhibited by allopurinol and this compound. drugs.com
Studies in healthy volunteers have shown that allopurinol can increase the area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) of didanosine. hiv-druginteractions.orgdrugs.com For instance, one study showed a mean increase of approximately 2-fold in didanosine AUC when coadministered with allopurinol. drugs.com In patients with renal impairment, this increase in didanosine exposure can be even more pronounced, with AUC increasing by approximately 4-fold in some cases. drugs.com
This increased systemic exposure to didanosine is associated with an elevated risk of serious adverse effects, including pancreatitis, peripheral neuropathy, and increased serum uric acid concentrations. hiv-druginteractions.orgdrugs.com Consequently, the concomitant use of didanosine and allopurinol is generally contraindicated or not recommended, with a strong recommendation to switch to an alternative treatment regimen if a patient on didanosine requires allopurinol. hiv-druginteractions.orgfda.gov
Influence of Uricosuric Agents on this compound Renal Clearance
The renal clearance of this compound, being primarily excreted by the kidney, can be influenced by uricosuric agents. wikipedia.orghres.ca Uricosuric agents, such as probenecid (B1678239) or large doses of salicylates, increase the renal excretion of uric acid by inhibiting its reabsorption in the renal tubules. hres.camdpi.com
Research indicates that uricosuric agents can also increase the renal clearance of this compound. hres.canih.gov This effect is thought to be mediated, at least in part, by interaction at the uric acid transporter (URAT1), which is involved in the reabsorption of both uric acid and this compound in the proximal tubules. nih.gov Studies have shown that uricosuric agents like benzbromarone (B1666195) can inhibit the uptake of this compound by URAT1. nih.gov This inhibition of reabsorption leads to increased excretion of this compound. nih.gov
As a consequence, the addition of a uricosuric agent may reduce the extent of xanthine oxidase inhibition by this compound due to its increased renal clearance. hres.ca While combined therapy with allopurinol and a uricosuric agent can be useful in achieving low serum uric acid levels, the potential for altered this compound levels due to increased renal clearance should be considered. hres.ca
Immunological and Hypersensitivity Research
Research has extensively investigated the role of this compound in the development of severe cutaneous adverse reactions (SCARs), particularly those induced by allopurinol.
T-Cell Mediated Immune Responses and HLA-B*58:01 Allele Association
Severe cutaneous adverse reactions (SCARs), including Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS), are rare but potentially life-threatening hypersensitivity reactions associated with allopurinol. toxibul.frfrontiersin.org this compound, the major metabolite of allopurinol, has been identified as a key factor in triggering these T-cell mediated immune responses. nih.govnih.gov
A strong association has been established between allopurinol-induced SCARs and the presence of the human leukocyte antigen (HLA)-B58:01 allele. frontiersin.orgbmj.comoncotarget.com Individuals carrying the HLA-B58:01 allele have a significantly higher risk of developing allopurinol-induced hypersensitivity reactions, with particularly high odds ratios for severe forms like SJS/TEN and DRESS. nih.govbmj.comoncotarget.com This association has been observed across various ethnic groups. bmj.com
Research suggests that this compound triggers T-cell mediated immunopathology through a labile interaction with HLA-B58:01. nih.gov Studies have shown that this compound directly activates drug-specific T cells, primarily CD8+ T cells, in individuals with the HLA-B58:01 allele. nih.govoncotarget.comaai.org This activation appears to occur via a mechanism consistent with the "pharmacological interaction with immune receptors" (p-i) concept, where the drug or its metabolite interacts directly with HLA molecules and T-cell receptors without requiring conventional antigen processing. nih.govaai.org While the association with HLA-B*58:01 is strong, allopurinol-induced SCARs can also occur in individuals without this allele, suggesting the involvement of other factors or alternative immune pathways. nih.govaai.org
Granulysin Expression and Clonotype-Specific T Cells in Severe Cutaneous Adverse Reactions
Further research into the immunological mechanisms of allopurinol-induced SCARs has focused on the role of cytotoxic proteins like granulysin and the characteristics of the reactive T-cell repertoire. Studies have demonstrated that this compound stimulation leads to a significant increase in granulysin expression in T cells from patients with allopurinol-induced SCARs, but not in tolerant controls or healthy donors. frontiersin.orgnih.govcore.ac.uk Granulysin is a cytotoxic molecule expressed by activated cytotoxic T lymphocytes and natural killer cells, which plays a role in inducing apoptosis of target cells, including keratinocytes in the skin, contributing to the epidermal damage seen in SCARs like SJS/TEN. frontiersin.org
Analysis of the T-cell receptor (TCR) repertoire in patients with allopurinol-induced SCARs has revealed the presence of preferential TCR clonotypes and clonal expansion of specific T-cell populations that react to this compound. frontiersin.orgnih.govcore.ac.uk These clonotype-specific T cells, often found in skin blister lesions, are believed to participate in the pathogenesis of allopurinol-induced SCARs by recognizing this compound presented by HLA-B*58:01 and subsequently releasing cytotoxic mediators like granulysin. frontiersin.orgnih.govcore.ac.uk The identification of these specific T-cell clonotypes provides further evidence for the direct, antigen-specific immune response triggered by this compound in susceptible individuals.
Mechanisms of Allopurinol-Induced Severe Cutaneous Adverse Reactions (SCARs)
Severe Cutaneous Adverse Reactions (SCARs), including Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS), are potentially life-threatening immune-mediated reactions that can be induced by allopurinol tg.org.auwikipedia.orgresearchgate.netfrontiersin.org. Research indicates that this compound, the main metabolite of allopurinol, plays a crucial role in the immunopathogenesis of these reactions pharmgkb.orgnih.govcore.ac.uknih.govcardiff.ac.uk.
SCARs induced by allopurinol are considered delayed type IV hypersensitivity reactions, primarily mediated by T-cells tg.org.auwikipedia.orgresearchgate.netfrontiersin.org. A strong association has been identified between allopurinol-induced SCARs and the presence of the human leukocyte antigen (HLA)-B58:01 allele, particularly in certain ethnic populations pharmgkb.orgfrontiersin.orgnih.govcore.ac.uknih.govvchri.ca. Studies suggest that this compound interacts with the HLA-B58:01 molecule, which is then presented to T-cell receptors (TCRs), triggering an immune response nih.govcore.ac.uknih.govpharmgkb.org.
Research has shown that this compound directly activates drug-specific T-cells pharmgkb.orgcore.ac.uknih.govvchri.ca. In vitro studies using peripheral blood mononuclear cells (PBMCs) from patients with allopurinol-induced SCARs demonstrated that this compound stimulation led to a significant increase in granulysin, a cytotoxic protein, in cell cultures core.ac.uknih.gov. This T-cell activation by this compound was found to be concentration- and time-dependent core.ac.uk. Furthermore, studies have identified preferential TCR clonotypes and clonal expansion of specific complementarity-determining region 3 (CDR3) in blister cells from skin lesions and this compound-activated T-cell cultures from SCAR patients, supporting the role of clonotype-specific T cells in the pathogenesis core.ac.uknih.gov.
The mechanism is thought to involve a "pharmacological interaction with immune receptors" (p-i) concept, where this compound can interact directly and immediately with the HLA-B*58:01 molecule and the TCR at the cell surface, bypassing traditional antigen processing core.ac.uknih.govpharmgkb.org. This labile interaction forms an immunogenic complex that drives CD8+ T cell-mediated responses nih.govcardiff.ac.uk.
Factors beyond the genetic predisposition of HLA-B*58:01 also contribute to the risk and severity of allopurinol-induced SCARs, including impaired renal function, which can lead to higher this compound concentrations due to its renal clearance researchgate.netnih.govvchri.ca.
Cellular Toxicity and Metabolic Interference Research
Beyond its primary role as a xanthine oxidase inhibitor, research has explored the potential for this compound to exert cellular toxicity or interfere with other metabolic pathways. This compound's structural similarity to endogenous purines allows for its conversion by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and orotate (B1227488) phosphoribosyltransferase into nucleotide analogs, potentially disrupting normal purine (B94841) metabolism and pyrimidine (B1678525) synthesis mdpi.com. This metabolic interference has been suggested as a possible contributor to some adverse effects associated with purine-based xanthine oxidase inhibitors mdpi.com.
Studies investigating the effects of allopurinol and its metabolites on cellular energy metabolism have also been conducted. While allopurinol's primary action is xanthine oxidase inhibition, which affects purine catabolism, research has explored its broader impact on cellular bioenergetics.
Impeding ATP Production and Cellular Energy Distribution Pathways
Research suggests that inhibition of purine degradation, which is the primary function of this compound as a xanthine oxidase inhibitor, can lead to alterations in bioenergetic pathways and potentially help conserve ATP levels frontiersin.org. By blocking the breakdown of hypoxanthine (B114508) and xanthine, this compound increases the availability of these purine precursors, which can then be shunted back into the purine salvage pathway to resynthesize adenosine (B11128) monophosphate (AMP), a precursor to ATP drugbank.comdrugbank.comnih.govfrontiersin.orgmsdmanuals.com.
Studies, primarily focusing on allopurinol but with implications for its active metabolite this compound, have investigated the impact on ATP production. For example, research in experimental models of ischemic/hypoxic conditions has shown that allopurinol treatment attenuated decreases in ATP levels frontiersin.org.
However, some studies also suggest potential interference with cellular energy pathways under specific conditions or at higher concentrations. Research using intestinal epithelial cells treated with allopurinol (which is metabolized to this compound) indicated that it could impede ATP production and energy distribution, potentially through influences on the creatine (B1669601) kinase circuit mdpi.com. While allopurinol treatment at various concentrations showed some decrease in intracellular ATP, it also led to increased glycolytic and mitochondrial ATP production in these cells, suggesting a complex modulation of energy metabolism mdpi.com.
Methodological Approaches in Oxypurinol Research
In Vitro Cellular and Biochemical Assay Development
In vitro studies are fundamental to understanding the direct effects of oxypurinol (B62819) at the cellular and biochemical levels. These assays are crucial for assessing its inhibitory activity against xanthine (B1682287) oxidase and exploring potential interactions with other biological targets. For instance, enzyme activity inhibition tests are used to quantify the potency of this compound in inhibiting xanthine oxidase, often comparing it to its parent compound, allopurinol (B61711) researchgate.netescholarship.org. Research has shown that while both inhibit xanthine oxidoreductase (XOR), they may differ in their strength and mechanisms of inhibition researchgate.netescholarship.org. This compound inhibits the conversion of hypoxanthine (B114508) to xanthine and xanthine to uric acid researchgate.net. Studies using purified bovine milk XOR have demonstrated that this compound inhibits uric acid production, although it may take longer and require higher concentrations compared to allopurinol to achieve the same level of inhibition escholarship.orgnih.gov. Cellular experiments using cell lines, such as BRL 3A cells, are also employed to confirm the uric acid-lowering effects of compounds by inhibiting xanthine oxidase activity researchgate.net.
Preclinical Animal Model Design and Implementation (e.g., Mouse Models of Hyperuricemia)
Preclinical animal models, particularly mouse models of hyperuricemia, are essential for evaluating the in vivo effects of this compound. These models aim to mimic the elevated uric acid levels observed in human conditions like gout. A common approach involves inducing hyperuricemia in mice through the administration of substances like potassium oxonate, which inhibits uricase, an enzyme that metabolizes uric acid in most mammals but is deficient in humans gsconlinepress.combiocytogen.com. Uricase knockout (UOX-KO) mouse models have also been developed, which spontaneously develop hyperuricemia due to the absence of uricase activity, more closely mimicking human uric acid metabolism cyagen.comatlantisbioscience.com. These models are used to assess the ability of this compound to reduce serum uric acid levels and to study its pharmacokinetics and pharmacodynamics in a living system. Studies in mouse models of hyperuricemia have indicated that direct administration of this compound might yield a weaker urate-lowering effect compared to allopurinol researchgate.netnih.gov. Animal studies also allow for the investigation of the impact of this compound on organ function, such as renal impairment associated with hyperuricemia atlantisbioscience.com. Rabbit models have also been used in pharmacokinetic studies to quantify this compound concentrations in plasma after administration mdpi.com.
Clinical Trial Design and Subgroup Analysis Methodologies (e.g., OPT-CHF Study)
Clinical trials are critical for evaluating the efficacy and safety of this compound in human populations. The design of these trials varies depending on the research question and the patient population. The this compound Compared With Placebo for Class III-IV NYHA Congestive Heart Failure (OPT-CHF) study is an example of a Phase II-III prospective, randomized, double-blind, placebo-controlled trial that investigated the potential benefits of this compound in patients with symptomatic systolic heart failure acc.orgnih.gov. The study design included a run-in period followed by randomization to either this compound or placebo in addition to optimal medical therapy acc.orgjacc.org. The primary endpoint was a composite measure of clinical status, incorporating factors like cardiovascular death, hospitalization for heart failure, and changes in NYHA functional class acc.orgnih.gov. Subgroup analysis methodologies are often employed in clinical trials to explore whether the treatment effect differs among specific patient populations. In the OPT-CHF study, a non-prespecified subgroup analysis based on baseline serum uric acid levels (high vs. low) was performed, suggesting a possible benefit of this compound in patients with higher baseline serum uric acid acc.orgjacc.orgahajournals.org. This highlights the importance of subgroup analysis in identifying potential responders to therapy and generating hypotheses for future research.
Population Pharmacokinetic/Pharmacodynamic Modeling Approaches
Population pharmacokinetic (PK) and pharmacodynamic (PD) modeling are valuable approaches used to characterize the absorption, distribution, metabolism, and excretion of this compound in a population and to quantify its effect on biomarkers like serum urate. These models help in understanding the variability in this compound exposure and response among individuals and identifying factors that contribute to this variability nih.govmetrumrg.comresearchgate.net. Non-linear mixed-effects modeling is a common technique used in population PK/PD analysis, allowing for the estimation of population parameters and inter-individual variability nih.govresearchgate.net. Studies have applied these models to this compound data from diverse populations, including adults with gout or hyperuricemia and neonates with hypoxic-ischemic encephalopathy nih.govresearchgate.netd-nb.infouzh.ch. Factors such as renal function, body mass, and genetic variants have been identified as predictors of this compound clearance nih.govresearchgate.netnih.gov. The models can also describe the inhibitory effect of this compound on serum urate concentrations using models like the direct inhibitory Emax model nih.govresearchgate.net. Population PK/PD modeling can inform dosing strategies to achieve target this compound concentrations and optimize therapeutic outcomes nih.govnih.gov.
Genome-Wide Association Studies (GWAS) for Pharmacogenomic Determinants
Genome-Wide Association Studies (GWAS) are powerful tools used to identify genetic variants that may influence drug response, including the pharmacokinetics and pharmacodynamics of this compound. These studies involve scanning the entire genome to find associations between genetic markers (single-nucleotide polymorphisms or SNPs) and a particular trait, such as drug concentration levels or therapeutic response mdpi.comnih.gov. While GWAS have been successful in identifying genetic risk factors for conditions like gout and severe cutaneous adverse reactions to allopurinol, identifying genetic determinants for allopurinol and this compound concentrations has been challenging mdpi.comnih.govnih.gov. Studies have investigated the association between genetic variants in membrane transporters, such as ABCG2 (BCRP), URAT1, and GLUT9, which are involved in the transport of urate, allopurinol, and this compound, and this compound pharmacokinetics mdpi.comnih.govescholarship.org. Although some studies initially suggested associations between certain transporter genotypes and this compound clearance in univariate analysis, these effects were not always significant in multivariate analyses nih.gov. This suggests that the pharmacogenomic landscape of this compound may involve complex gene interactions or multiple variants with smaller effect sizes mdpi.comnih.gov. Larger, collaborative GWAS involving diverse cohorts may be needed to identify more definitive pharmacogenomic determinants mdpi.comnih.gov.
Advanced Analytical Techniques for Metabolite Quantification
Accurate quantification of this compound and its related compounds in biological matrices is essential for pharmacokinetic studies, clinical trials, and therapeutic drug monitoring. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS), are widely used for this purpose due to their sensitivity, selectivity, and ability to simultaneously measure multiple analytes bvsalud.orgnih.govresearchgate.netresearchgate.net. These methods typically involve sample preparation steps, such as protein precipitation, followed by chromatographic separation and detection using mass spectrometry bvsalud.orgnih.gov. LC-MS/MS methods have been developed and validated for the simultaneous determination of allopurinol and this compound in human plasma and serum, offering high sensitivity and reproducibility bvsalud.orgnih.govresearchgate.netresearchgate.net. The calibration concentration ranges for these methods are established to accurately quantify this compound over a relevant range of concentrations observed in clinical settings researchgate.netnih.govresearchgate.net. Other techniques, such as high-performance liquid chromatography with UV detection (HPLC-UV), have also been utilized for this compound quantification, offering a simpler approach although potentially with lower sensitivity compared to LC-MS/MS researchgate.netnih.govlongdom.org. The development and validation of these analytical methods are crucial for supporting research into this compound's pharmacological profile.
Emerging Research Frontiers and Future Directions
Optimization of Xanthine (B1682287) Oxidoreductase Inhibition Strategies
While oxypurinol (B62819) is a known inhibitor of XOR, research continues to refine our understanding of its interaction with the enzyme and explore ways to optimize its inhibitory effects. This compound inhibits XOR by binding to the reduced molybdenum center in the enzyme's active site, a process that occurs after allopurinol (B61711) is metabolized by XOR itself. nih.govescholarship.orgresearchgate.net Studies have shown that this compound is less effective than allopurinol in reducing uric acid levels when administered directly in a mouse model of hyperuricemia. nih.govescholarship.orgresearchgate.net Its binding to the enzyme is significantly weakened upon reoxidation of the molybdenum center, requiring reduction by substrates like xanthine, hypoxanthine (B114508), or allopurinol for the inhibitor-enzyme complex to reform. nih.govescholarship.orgresearchgate.net Furthermore, this compound exhibits only weak inhibition of the conversion of hypoxanthine to xanthine, suggesting a limited impact on the feedback inhibition of de novo purine (B94841) synthesis. nih.govescholarship.orgresearchgate.net These findings highlight the complex nature of this compound's interaction with XOR and suggest that optimizing inhibition might involve strategies that account for the enzyme's redox state and the dynamics of inhibitor binding.
Exploration of Novel Mechanisms of Action Beyond Uric Acid Reduction
Beyond its primary function of reducing uric acid production through XOR inhibition, research is uncovering potential mechanisms of action for this compound that are independent of urate lowering. Xanthine oxidase activity is also linked to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide, which contribute to oxidative stress and inflammation in various pathological conditions. mdpi.comdovepress.comresearchgate.netfarmaciajournal.comrsc.org Studies suggest that the beneficial effects of this compound in certain conditions may be partly attributed to the reduction of ROS production via XOR inhibition. dovepress.comresearchgate.netnih.govfrontiersin.org For instance, this compound has shown protective effects against renal ischemia/reperfusion injury in mice, reducing oxidative damage, tubular cell apoptosis and necrosis, and neutrophil infiltration. nih.govfrontiersin.orgresearchgate.net These protective effects were associated with the induction of heme oxygenase-1 (HO-1), suggesting a mechanism beyond simple uric acid reduction. frontiersin.org Additionally, this compound has been investigated for its effects on endothelial function, showing improvement in hypercholesterolemic patients, potentially by reducing superoxide-mediated nitric oxide breakdown. ahajournals.org
Pharmacogenomic Biomarker Discovery and Validation for Personalized Therapy
Pharmacogenomics aims to personalize medicine by identifying genetic factors that influence drug response, thereby optimizing outcomes and minimizing adverse effects. nih.govpersonalizedmedicinecoalition.orgbiomedpharmajournal.orgmdpi.com While research has explored genetic determinants predicting clinical response to allopurinol, studies specifically investigating pharmacogenomic biomarkers for this compound concentrations and metabolism are ongoing. mdpi.com A genome-wide association study (GWAS) on this compound concentrations in patients treated with allopurinol did not find associations that reached statistical significance for variants affecting this compound concentration levels. mdpi.com However, research in pharmacogenomics continues to evolve, with efforts focused on identifying genetic variations in drug-metabolizing enzymes, transporters, and targets that could predict individual responses to medications like those affecting the purine metabolism pathway. nih.govbiomedpharmajournal.orgmdpi.comfda.gov Future research may identify specific genetic markers that predict optimal this compound exposure or response, enabling more personalized therapeutic strategies.
Comparative Effectiveness Research with Other Urate-Lowering Therapies
Comparative effectiveness research is crucial for understanding the relative benefits and risks of different treatment options in real-world settings. Studies have compared the effectiveness of various urate-lowering therapies, including allopurinol (which is metabolized to this compound) and febuxostat (B1672324), in achieving target serum uric acid levels and their impact on clinical outcomes. researchgate.netnih.govnih.govtandfonline.com While some studies suggest that febuxostat may be more potent than allopurinol in lowering serum uric acid levels and potentially offer greater improvements in kidney function in certain patient populations, comparisons specifically focusing on the direct administration of this compound versus other urate-lowering therapies are less common in the literature. nih.govtandfonline.com A network meta-analysis comparing urate-lowering drugs for hyperuricemia found that febuxostat, benzbromarone (B1666195), probenecid (B1678239), pegloticase, and allopurinol were all effective in reducing hyperuricemia compared to placebo, with febuxostat showing favorable efficacy and safety in that analysis. researchgate.netnih.gov
Therapeutic Potential in Under-explored Pathophysiological Conditions
The involvement of xanthine oxidase and the production of reactive oxygen species in various disease processes have led to the exploration of this compound's therapeutic potential in conditions beyond hyperuricemia and gout. Research indicates a role for XO in ischemic and vascular injuries, inflammatory diseases, and chronic heart failure. researchgate.netnih.gov this compound has shown promise in experimental models and small-scale clinical trials for these conditions, although some of its beneficial effects may be independent of XOR inhibition. researchgate.netnih.gov For example, studies have investigated the impact of this compound in patients with symptomatic heart failure, with some findings suggesting potential benefits, particularly in subgroups with elevated uric acid levels. jacc.orgahajournals.org The role of XO inhibitors in acute pancreatitis is also being explored, with some experimental models showing beneficial effects of allopurinol and this compound. mdpi.com
Advanced Drug Delivery Systems for Enhanced Bioavailability and Efficacy (e.g., Transdermal Systems)
Improving the delivery of this compound to enhance its bioavailability and efficacy is an area of active research. Traditional oral and intravenous routes for this compound face challenges such as poor solubility and potential for gastrointestinal side effects or discomfort associated with injections. acs.orgnih.gov Transdermal drug delivery systems (TDDS) are being explored as a potential alternative, offering benefits like bypassing first-pass metabolism, improved bioavailability, and sustained drug release. acs.orgnih.govmdpi.comrjpdft.com A recent study explored the use of thermosensitive gels combined with polymeric solid microneedles for enhanced transdermal delivery of this compound. acs.orgnih.govresearchgate.net In vitro drug release studies showed sustained release, and ex vivo permeation studies demonstrated significantly increased this compound permeation with the microneedle combination. acs.orgnih.govresearchgate.net This suggests that advanced delivery systems could offer a more efficient and patient-friendly method for this compound administration.
Here is a data table summarizing findings from the transdermal delivery study:
| Delivery Method | In vitro this compound Release (mg) | Ex vivo Permeation (% Increase vs. Without PSMN) |
| Thermosensitive Gel (Highest Pluronic F68) | 2.24 ± 0.26 | - |
| Thermosensitive Gel + PSMN | - | 79–81% |
Long-Term Outcomes and Safety Profiles in Diverse Patient Cohorts
While the safety and efficacy of allopurinol, which leads to this compound exposure, have been studied over the long term, particularly in the context of gout and hyperuricemia, research specifically focusing on the long-term outcomes and safety profiles of directly administered this compound in diverse patient cohorts is less extensive. Studies evaluating the long-term effectiveness of allopurinol in real-world settings have shown significant reductions in uric acid levels over time in large patient cohorts. jhsmr.orgresearchgate.net However, understanding the long-term impact of this compound in various patient populations, especially those with comorbidities or in under-explored therapeutic areas, requires further dedicated investigation. Future research should aim to collect long-term data on clinical outcomes, including cardiovascular and renal events, and comprehensively assess the safety profile of this compound in diverse patient groups to inform clinical practice and guidelines.
Q & A
Q. Basic Research Focus
- Animal Models : Use standardized ischemia-reperfusion injury models (e.g., murine cerebral ischemia).
- Dosing Regimens : Administer this compound intraperitoneally (10–20 mg/kg) pre- and post-injury.
- Outcome Measures : Quantify infarct volume via MRI and oxidative markers (e.g., tissue MDA) .
How to address ethical considerations in this compound trials involving neonates?
Q. Basic Research Focus
- Inclusion Criteria : Define strict gestational age, Apgar scores, and HIE severity (e.g., Sarnat staging).
- Informed Consent : Obtain parental consent with clear explanations of risks/benefits.
- IRB Approval : Submit protocols to ethics committees, emphasizing minimal blood sampling and long-term follow-up plans .
What gaps in this compound research warrant future studies?
Q. Advanced Research Focus
- Mechanistic Insights : Role of XO-independent pathways in this compound’s neuroprotection.
- Population PK/PD : Impact of genetic polymorphisms (e.g., ABCG2 transporters) on drug exposure.
- Combination Therapies : Synergy with antioxidants (e.g., N-acetylcysteine) .
How to validate this compound’s efficacy in mitigating arsenic-induced neural damage?
Q. Advanced Research Focus
- Experimental Design : Expose rats to arsenic (10 ppm in drinking water) and co-administer this compound (15 mg/kg/day).
- Endpoints : Measure acetylcholinesterase (AChE) activity, matrix metalloproteinase (MMP) levels, and oxidative stress markers.
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare treatment groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
